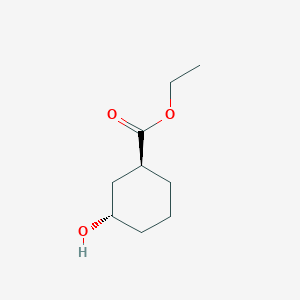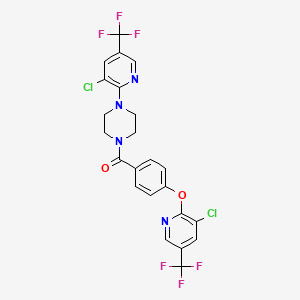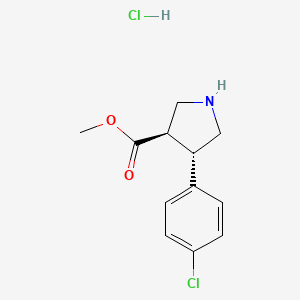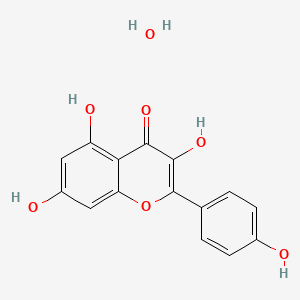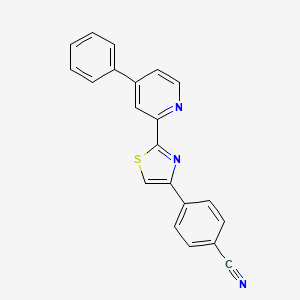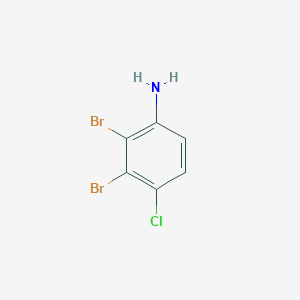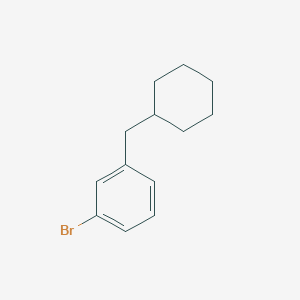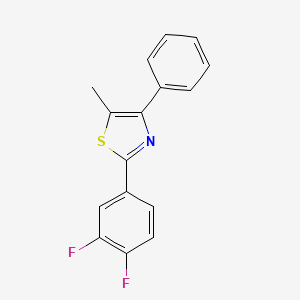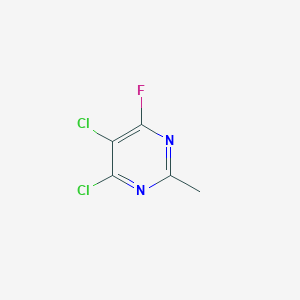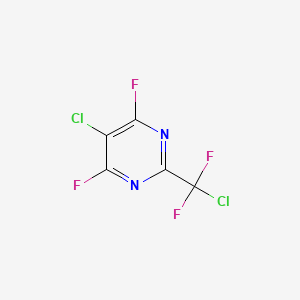
5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine, commonly referred to as 5-C2CDFP, is a small organic molecule that has been studied extensively for its potential as a drug candidate. 5-C2CDFP has a unique structure and chemical properties that make it an attractive candidate for medicinal purposes. It is a derivative of pyrimidine, a heterocyclic aromatic compound, and has been found to have a wide range of biological activities.
Scientific Research Applications
5-C2CDFP has been studied extensively for its potential as a drug candidate. It has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, 5-C2CDFP has been found to have antiviral and antibacterial properties, making it a potential candidate for the treatment of infectious diseases. Furthermore, 5-C2CDFP has been found to have antifungal properties, making it a potential candidate for the treatment of fungal infections.
Mechanism of Action
The mechanism of action of 5-C2CDFP is not yet fully understood. However, it is believed that the molecule works by binding to certain proteins in the cell, which may then trigger certain biological pathways or processes. Additionally, 5-C2CDFP has been found to inhibit the activity of certain enzymes, which may also contribute to its biological activity.
Biochemical and Physiological Effects
5-C2CDFP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells and to reduce inflammation. Additionally, 5-C2CDFP has been found to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer effects. Furthermore, 5-C2CDFP has been found to reduce the production of certain cytokines, which may also contribute to its anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-C2CDFP in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, the molecule has been found to have a wide range of biological activities, making it a potential candidate for the treatment of various diseases. However, the mechanism of action of 5-C2CDFP is not yet fully understood, and further research is needed in order to determine its exact mechanism of action. Furthermore, the molecule has been found to have some toxic effects, and further research is needed in order to determine the safety and efficacy of 5-C2CDFP in humans.
Future Directions
The potential of 5-C2CDFP as a drug candidate is still being explored. Future research should focus on understanding the exact mechanism of action of 5-C2CDFP and on determining the safety and efficacy of 5-C2CDFP in humans. Additionally, further research is needed in order to develop more efficient and cost-effective methods for synthesizing 5-C2CDFP. Finally, further research is needed in order to identify new applications for 5-C2CDFP, such as the treatment of other diseases or the development of new drugs.
Synthesis Methods
5-C2CDFP is synthesized from a variety of starting materials, such as chloroform, difluoromethyl pyrimidine, and chlorodifluoromethyl pyrimidine. The reaction begins with the formation of a chloroform and difluoromethyl pyrimidine adduct, which is then reacted with chlorodifluoromethyl pyrimidine to form the desired product. This reaction is carried out in a solvent such as dichloromethane or toluene at a temperature of around 80°C. The reaction is typically complete within a few hours.
properties
IUPAC Name |
5-chloro-2-[chloro(difluoro)methyl]-4,6-difluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5Cl2F4N2/c6-1-2(8)12-4(5(7,10)11)13-3(1)9 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSCMOFJYJYJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1F)C(F)(F)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5Cl2F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(chlorodifluoromethyl)-4,6-difluoro-pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

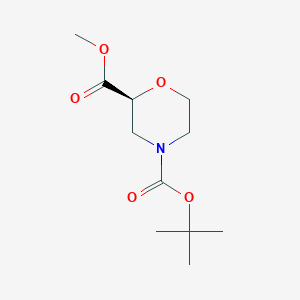
![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)
